molecular formula C22H27N3O2 B6102490 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

货号 B6102490
分子量: 365.5 g/mol
InChI 键: SUGWSRFHTMALCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CERC-501 is a novel, orally active, selective antagonist of the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, stress, anxiety, and mood. CERC-501 has been shown to have potential therapeutic benefits in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.

作用机制

CERC-501 acts as a selective antagonist of the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which is involved in the regulation of stress, anxiety, and mood. By blocking the this compound, CERC-501 may reduce stress-induced behavior and improve mood.
Biochemical and physiological effects:
CERC-501 has been shown to have several biochemical and physiological effects, including reducing stress-induced behavior, improving mood, and reducing drug-seeking behavior. In animal models, CERC-501 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), and increase the release of dopamine in the brain.

实验室实验的优点和局限性

One of the advantages of CERC-501 is its selectivity for the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. However, one limitation of CERC-501 is its low solubility, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of CERC-501 may vary depending on the route of administration and the species being studied.

未来方向

Future research on CERC-501 could focus on its potential therapeutic benefits in other neuropsychiatric disorders, such as substance abuse and post-traumatic stress disorder (PTSD). Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of CERC-501 in different species and under different conditions. Finally, the development of more potent and selective 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide antagonists could lead to the development of more effective treatments for neuropsychiatric disorders.

合成方法

The synthesis of CERC-501 involves several steps, including the preparation of the key intermediate, 2-quinolinylmethylamine, and the coupling of this intermediate with the piperidinecarboxylic acid derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

CERC-501 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various neuropsychiatric disorders. In animal models, CERC-501 has been shown to reduce stress-induced behavior, improve mood, and reduce drug-seeking behavior. In clinical trials, CERC-501 has been shown to be safe and well-tolerated, with potential efficacy in the treatment of depression and anxiety.

属性

IUPAC Name

1-cyclopentyl-N-methyl-6-oxo-N-(quinolin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-24(15-18-12-10-16-6-2-5-9-20(16)23-18)22(27)17-11-13-21(26)25(14-17)19-7-3-4-8-19/h2,5-6,9-10,12,17,19H,3-4,7-8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWSRFHTMALCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。